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molecular formula C30H22OSi B3048967 Dibenzofuran-4-yl(triphenyl)silane CAS No. 18866-38-1

Dibenzofuran-4-yl(triphenyl)silane

Cat. No. B3048967
M. Wt: 426.6 g/mol
InChI Key: KCWWLDXVHSVPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09184399B2

Procedure details

Dibenzo[b,d]furan (5.00 g, 29.7 mmol) was dissolved in THF (150 mL), and cooled in the CO2/i-PrOH bath. n-Butyllithium solution in hexane (2.5 M, 12.49 mL, 31.2 mmol) was added dropwise by syringe. After addition, it was stirred at room temperature for 2 hours, and cooled again in the CO2/i-PrOH bath. Chlorotriphenylsilane (8.77 g, 29.7 mmol) in ether (50 mL) was added dropwise into the reaction solution. The reaction was gradually warmed to room temperature and stirred overnight. After evaporation of the solvent, the crude product was purified by column chromatography on silica gel with DCM/hexane (1/9, v/v) as eluent to yield dibenzo[b,d]furan-4-yltriphenylsilane (8.2 g, 65%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
CO2 i-PrOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.49 mL
Type
reactant
Reaction Step Three
Name
CO2 i-PrOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.77 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[O:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C(=O)=O.CC(O)C.C([Li])CCC.CCCCCC.Cl[Si:33]([C:46]1[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1)([C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1)[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>C1COCC1.CCOCC>[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[O:6][C:5]=2[C:4]([Si:33]([C:40]2[CH:41]=[CH:42][CH:43]=[CH:44][CH:45]=2)([C:46]2[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=2)[C:34]2[CH:35]=[CH:36][CH:37]=[CH:38][CH:39]=2)=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1=CC=CC=2OC3=C(C21)C=CC=C3
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
CO2 i-PrOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
12.49 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
CO2 i-PrOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(C)O
Step Five
Name
Quantity
8.77 g
Type
reactant
Smiles
Cl[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition, it
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was gradually warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography on silica gel with DCM/hexane (1/9, v/v) as eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC=C(C=2OC3=C(C21)C=CC=C3)[Si](C3=CC=CC=C3)(C3=CC=CC=C3)C3=CC=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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